3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O3 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves complex reactions where piperidine derivatives are key intermediates. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a nitrophenyl group via a methylene bridge . The average mass of the molecule is 258.701 Da, and the monoisotopic mass is 258.077118 Da .
Chemical Reactions Analysis
Piperidine derivatives, such as “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Pharmacological Properties :
- Piperidine derivatives, including those structurally similar to "3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride", are known for their varied pharmacological activities. For instance, certain piperidine compounds have been found to inhibit aspartic protease in Plasmodium falciparum, which is significant in antimalarial research (Saify et al., 2011).
Chemical Kinetics and Reaction Mechanisms :
- In a study on the kinetics and mechanisms of aminolysis reactions, secondary alicyclic amines (including piperidine derivatives) showed notable reactions with phenyl and methyl 4-nitrophenyl thionocarbonates. This kind of research is crucial in understanding complex organic reaction mechanisms (Castro et al., 1999).
Molecular and Structural Studies :
- Detailed molecular and structural studies of piperidine derivatives have been conducted, offering insights into their physical and chemical properties. For example, research on crystal structures of various piperidine compounds provides essential data for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Aydinli et al., 2010).
Corrosion Inhibition :
- Piperidine derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have evaluated the efficiency of certain piperidine compounds in preventing iron corrosion, which is vital for industrial applications (Kaya et al., 2016).
Synthesis and Optimization of Derivatives :
- Research on the synthesis of different piperidine derivatives has been carried out to optimize reaction conditions and explore their potential therapeutic uses. For instance, novel methods have been developed to synthesize certain derivatives efficiently, which is critical for pharmaceutical manufacturing (Khan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-nitrophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-5-12(6-4-11)17-9-10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWJXSVSOFIIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-62-3 | |
Record name | Piperidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.